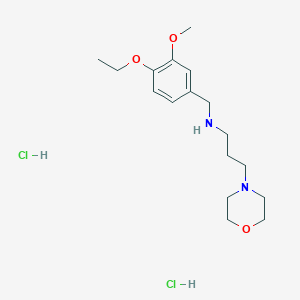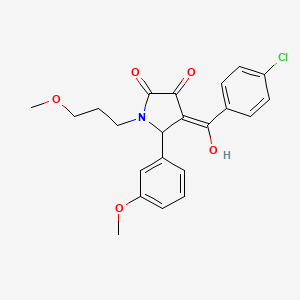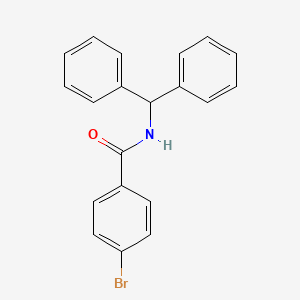
N-(4-ethoxy-3-methoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-ethoxy-3-methoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride, also known as F13714, is a novel chemical compound that has been the subject of extensive scientific research. This compound belongs to the class of phenylpropylamines and has been found to exhibit a range of biochemical and physiological effects.
作用机制
The mechanism of action of N-(4-ethoxy-3-methoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride involves the inhibition of serotonin and norepinephrine reuptake. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which results in an enhancement of their neurotransmission. This mechanism is similar to that of other antidepressant drugs such as selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs).
Biochemical and Physiological Effects:
N-(4-ethoxy-3-methoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase the levels of serotonin and norepinephrine in the brain, which is thought to be responsible for its antidepressant and anxiolytic effects. Additionally, it has been found to have analgesic properties, which could be due to its ability to inhibit the reuptake of norepinephrine.
实验室实验的优点和局限性
One advantage of using N-(4-ethoxy-3-methoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride in lab experiments is its potent and selective inhibition of serotonin and norepinephrine reuptake. This makes it a useful tool for studying the role of these neurotransmitters in various physiological and pathological conditions. However, one limitation of using this compound is its potential toxicity and side effects, which could limit its use in certain experiments.
未来方向
There are several future directions for the research on N-(4-ethoxy-3-methoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of depression, anxiety, and chronic pain. Additionally, more research is needed to fully understand its mechanism of action and the molecular targets involved. Finally, there is a need for the development of more selective and potent inhibitors of serotonin and norepinephrine reuptake, which could lead to the discovery of new and more effective antidepressant and analgesic drugs.
合成方法
The synthesis of N-(4-ethoxy-3-methoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride involves the reaction of 4-ethoxy-3-methoxybenzyl chloride with 3-(4-morpholinyl)propan-1-amine in the presence of a base. The resulting product is then treated with hydrochloric acid to yield the dihydrochloride salt.
科学研究应用
N-(4-ethoxy-3-methoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride has been the subject of extensive scientific research due to its potential therapeutic applications. It has been found to exhibit potent and selective serotonin and norepinephrine reuptake inhibition, which makes it a promising candidate for the treatment of depression and anxiety disorders. Additionally, it has been found to have analgesic properties, which could make it useful for the treatment of chronic pain.
属性
IUPAC Name |
N-[(4-ethoxy-3-methoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O3.2ClH/c1-3-22-16-6-5-15(13-17(16)20-2)14-18-7-4-8-19-9-11-21-12-10-19;;/h5-6,13,18H,3-4,7-12,14H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPTXFCAFCYAEDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CNCCCN2CCOCC2)OC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-ethoxy-3-methoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-ethoxy-5-{[(2-methylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5302754.png)
![2-[(4-allyl-5-{[(2-chlorobenzyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5302756.png)


![3-[(3-chloro-2-methylphenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5302788.png)
![4-[3-(benzyloxy)benzoyl]-2,6-dimethylmorpholine](/img/structure/B5302796.png)
![5-methyl-4-[(4-methyl-1H-imidazol-1-yl)methyl]-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole](/img/structure/B5302814.png)

![1-butyl-4-{[4-(4-propylcyclohexyl)phenyl]ethynyl}benzene](/img/structure/B5302842.png)

![N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-2-methyl-2-propanamine hydrochloride](/img/structure/B5302848.png)
![3-phenoxy-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5302851.png)
![4-(2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-2-(ethoxymethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5302852.png)
![4-methyl-N-[1-[(methylamino)carbonyl]-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B5302860.png)